2,2',2''-(Benzene-1,3,5-triyl)tris(1H-benzo[d]imidazole-6-carboxylic acid)

Catalog No.
S14272104
CAS No.
M.F
C30H18N6O6
M. Wt
558.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2',2''-(Benzene-1,3,5-triyl)tris(1H-benzo[d]imid...

Product Name

2,2',2''-(Benzene-1,3,5-triyl)tris(1H-benzo[d]imidazole-6-carboxylic acid)

IUPAC Name

2-[3,5-bis(6-carboxy-1H-benzimidazol-2-yl)phenyl]-3H-benzimidazole-5-carboxylic acid

Molecular Formula

C30H18N6O6

Molecular Weight

558.5 g/mol

InChI

InChI=1S/C30H18N6O6/c37-28(38)13-1-4-19-22(10-13)34-25(31-19)16-7-17(26-32-20-5-2-14(29(39)40)11-23(20)35-26)9-18(8-16)27-33-21-6-3-15(30(41)42)12-24(21)36-27/h1-12H,(H,31,34)(H,32,35)(H,33,36)(H,37,38)(H,39,40)(H,41,42)

InChI Key

LAYWXXBYZXCNDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)NC(=N2)C3=CC(=CC(=C3)C4=NC5=C(N4)C=C(C=C5)C(=O)O)C6=NC7=C(N6)C=C(C=C7)C(=O)O

2,2',2''-(Benzene-1,3,5-triyl)tris(1H-benzo[d]imidazole-6-carboxylic acid) is a complex organic compound characterized by its unique structure, which includes a benzene core connected to three benzimidazole carboxylic acid moieties. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of benzimidazole units contributes to its biological activity, while the carboxylic acid groups enhance its solubility and reactivity.

The chemical reactivity of 2,2',2''-(Benzene-1,3,5-triyl)tris(1H-benzo[d]imidazole-6-carboxylic acid) primarily involves the carboxylic acid functional groups. These groups can participate in various reactions such as:

  • Esterification: Reacting with alcohols to form esters.
  • Amide Formation: Reacting with amines to produce amides.
  • Decarboxylation: Under certain conditions, the carboxylic acid groups may be removed as carbon dioxide.

Additionally, the benzimidazole rings can undergo electrophilic substitution reactions due to their electron-rich nature.

Research indicates that compounds containing benzimidazole structures exhibit significant biological activities, including:

  • Antimicrobial Properties: They have been shown to inhibit the growth of various bacteria and fungi.
  • Anticancer Activity: Certain derivatives of benzimidazole have demonstrated potential in cancer treatment by inducing apoptosis in cancer cells.
  • Enzyme Inhibition: Some studies suggest that benzimidazole derivatives can act as inhibitors for specific enzymes, contributing to their therapeutic effects.

The specific biological activities of 2,2',2''-(Benzene-1,3,5-triyl)tris(1H-benzo[d]imidazole-6-carboxylic acid) require further investigation to establish its efficacy and mechanisms of action.

The synthesis of 2,2',2''-(Benzene-1,3,5-triyl)tris(1H-benzo[d]imidazole-6-carboxylic acid) can be achieved through several methods:

  • Condensation Reactions: The compound can be synthesized via the condensation of benzene-1,3,5-tricarboxylic acid with 1H-benzimidazole under appropriate conditions (e.g., heating in a solvent).
  • Multi-step Synthesis: This approach may involve the formation of intermediates that are subsequently reacted to yield the final product. This could include the synthesis of benzimidazole derivatives followed by their coupling with a benzene core.
  • Catalytic Methods: Utilizing catalysts to facilitate reactions between starting materials can improve yields and reduce reaction times.

The potential applications of 2,2',2''-(Benzene-1,3,5-triyl)tris(1H-benzo[d]imidazole-6-carboxylic acid) include:

  • Pharmaceuticals: As a lead compound for developing new drugs due to its biological activity.
  • Materials Science: Its unique structure may be useful in creating advanced materials with specific properties (e.g., luminescent materials).
  • Catalysis: The compound could serve as a catalyst or catalyst precursor in organic synthesis.

Interaction studies involving 2,2',2''-(Benzene-1,3,5-triyl)tris(1H-benzo[d]imidazole-6-carboxylic acid) are crucial for understanding its biological mechanisms. These studies may include:

  • Binding Affinity Studies: Assessing how well the compound binds to specific biological targets (e.g., enzymes or receptors).
  • Cellular Uptake Studies: Investigating how effectively the compound enters cells and its subsequent effects on cellular functions.
  • Toxicology Studies: Evaluating the safety profile of the compound through various toxicity assays.

Several compounds share structural similarities with 2,2',2''-(Benzene-1,3,5-triyl)tris(1H-benzo[d]imidazole-6-carboxylic acid). Here are some notable examples:

Compound NameStructureUnique Features
1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzeneContains phenyl groups instead of carboxylic acidsKnown for excellent light-emitting properties
Benzene-1,3,5-tricarboxaldehydeContains aldehyde groups instead of carboxylic acidsUseful as a building block in organic synthesis
2-(Pyridin-2-yl)-1H-benzo[d]imidazole-6-carboxylic acidFeatures a pyridine ringExhibits distinct biological activities compared to benzimidazoles

These compounds highlight the diversity within this class of molecules while emphasizing the unique combination of properties found in 2,2',2''-(Benzene-1,3,5-triyl)tris(1H-benzo[d]imidazole-6-carboxylic acid). Each compound's specific functional groups influence its reactivity and biological activity significantly.

XLogP3

4.2

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

6

Exact Mass

558.12878232 g/mol

Monoisotopic Mass

558.12878232 g/mol

Heavy Atom Count

42

Dates

Last modified: 08-10-2024

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